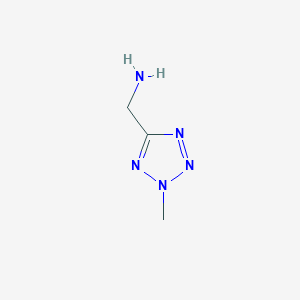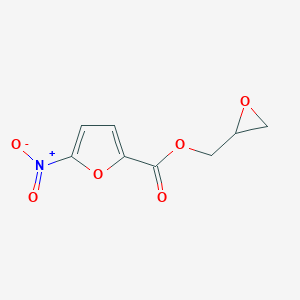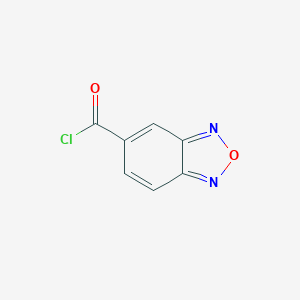
1-(2-Methyl-2H-tetrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2H-tetrazol-5-yl)methanamine is a heterocyclic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine can be synthesized through the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method involves the formation of the tetrazole ring via cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with substituted aryl isocyanates and aryl isothiocyanates to form urea and thiourea derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as substituted aryl isocyanates and aryl isothiocyanates in the presence of N,N-dimethylpiperazine (DMP) are commonly used.
Cyclization Reactions: Sodium azide and zinc chloride in isopropyl alcohol are used for the formation of the tetrazole ring.
Major Products Formed:
Urea and Thiourea Derivatives: These are formed when this compound reacts with substituted aryl isocyanates and aryl isothiocyanates.
Applications De Recherche Scientifique
1-(2-Methyl-2H-tetrazol-5-yl)methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with antimicrobial and antifungal properties.
Materials Science: The tetrazole ring’s nitrogen-rich structure makes it useful in the development of high-energy materials such as propellants and explosives.
Industrial Chemistry: It serves as a precursor in the synthesis of other heterocyclic compounds and is used in various organic reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine largely depends on its application. In medicinal chemistry, it interacts with biological targets such as enzymes and receptors, leading to antimicrobial and antifungal effects . The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound also features a tetrazole ring and is used in high-energy materials.
(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine: This compound is an important intermediate in the synthesis of drugs such as valsartan and losartan.
Uniqueness: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its versatility in forming various derivatives and its applications in multiple fields highlight its significance in scientific research.
Propriétés
IUPAC Name |
(2-methyltetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-6-3(2-4)5-7-8/h2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJJJCXTAYPBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549487 |
Source


|
| Record name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131183-10-3 |
Source


|
| Record name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B154007.png)

![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)


